3,4,5-Trimethoxycinnamyl alcohol

Beschreibung

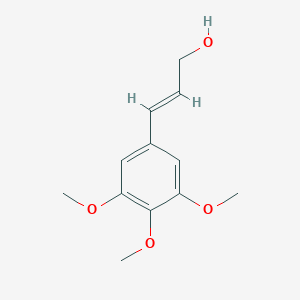

3,4,5-Trimethoxycinnamyl alcohol (CAS: 30273-62-2) is a phenylpropanoid derivative characterized by a cinnamyl alcohol backbone substituted with three methoxy groups at the 3-, 4-, and 5-positions of the aromatic ring. It is naturally occurring in plants such as Trachycarpus fortunei (palm) , Buxus sinica (boxwood) , Croton draco (Euphorbiaceae) , and Myristica fragrans (nutmeg) . The compound has demonstrated antimicrobial, antifungal, and myocardial cell-protective activities . Its synthetic derivatives, such as glucosides, are also explored for pharmaceutical applications .

Eigenschaften

IUPAC Name |

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8,13H,6H2,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDDMDAKGIRCPP-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284458 | |

| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30273-62-2, 1504-56-9 | |

| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30273-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxycinnamyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxycinnamyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild reducing agent suitable for aldehydes and ketones. In this method, 3,4,5-trimethoxycinnamaldehyde is dissolved in methanol or ethanol, and NaBH₄ is added incrementally under inert conditions. The reaction typically proceeds at room temperature (20–25°C) for 2–4 hours, yielding the alcohol product with minimal side reactions.

Reaction Conditions:

-

Solvent: Methanol or ethanol

-

Temperature: 20–25°C

-

Reaction Time: 2–4 hours

-

Yield: 70–85% (theoretical)

Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents. This method is favored for its simplicity and scalability in laboratory settings.

Lithium Aluminum Hydride (LiAlH₄) Reduction

For substrates requiring stronger reducing conditions, lithium aluminum hydride is employed. Unlike NaBH₄, LiAlH₄ can reduce esters and carboxylic acids, but its use with aldehydes ensures complete conversion to alcohols. The reaction is conducted in anhydrous tetrahydrofuran (THF) under reflux (66°C) for 1–2 hours.

Reaction Conditions:

-

Solvent: Anhydrous THF

-

Temperature: 66°C (reflux)

-

Reaction Time: 1–2 hours

-

Yield: 80–90% (theoretical)

Due to LiAlH₄’s sensitivity to moisture, rigorous drying of solvents and apparatus is essential. The product is isolated through aqueous workup (quenching with dilute HCl) followed by extraction with dichloromethane.

Acid-Catalyzed Condensation

While less common, acid-catalyzed condensation offers an alternative route by forming the cinnamyl alcohol backbone through aldol-like reactions. This method involves reacting 3,4,5-trimethoxybenzaldehyde with acetaldehyde derivatives in the presence of a Brønsted acid catalyst.

Sulfuric Acid (H₂SO₄) Catalysis

In a typical procedure, 3,4,5-trimethoxybenzaldehyde reacts with vinylmagnesium bromide in a dichloromethane/carbon disulfide solvent system. Sulfuric acid adsorbed on silica gel (H₂SO₄/SiO₂) catalyzes the condensation, producing the cinnamyl alcohol after 6–8 hours at 50°C.

Reaction Conditions:

-

Catalyst: H₂SO₄/SiO₂

-

Solvent: Dichloromethane/carbon disulfide

-

Temperature: 50°C

-

Reaction Time: 6–8 hours

-

Yield: 30–40% (theoretical)

The moderate yield is attributed to competing side reactions, including polymerization of the aldehyde. Purification requires flash chromatography to separate the desired product from oligomeric byproducts.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and throughput, often employing continuous flow reactors to enhance reaction control and reproducibility.

Continuous Flow Hydrogenation

In this setup, 3,4,5-trimethoxycinnamaldehyde is hydrogenated over a palladium-on-carbon (Pd/C) catalyst in a fixed-bed reactor. Hydrogen gas is introduced at elevated pressures (5–10 bar), and the reaction occurs at 60–80°C. The continuous flow system ensures consistent product quality and reduces catalyst deactivation.

Reaction Conditions:

-

Catalyst: 5% Pd/C

-

Pressure: 5–10 bar H₂

-

Temperature: 60–80°C

-

Residence Time: 10–15 minutes

-

Yield: >90% (theoretical)

The product is isolated via distillation under reduced pressure, achieving >99% purity suitable for pharmaceutical applications.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthesis route:

| Method | Reagents | Yield | Scalability | Key Challenges |

|---|---|---|---|---|

| NaBH₄ Reduction | NaBH₄, MeOH | 70–85% | Laboratory-scale | Moderate purity requirements |

| LiAlH₄ Reduction | LiAlH₄, THF | 80–90% | Pilot-scale | Moisture sensitivity |

| Acid-Catalyzed Condensation | H₂SO₄/SiO₂ | 30–40% | Limited | Byproduct formation |

| Continuous Flow Hydrogenation | Pd/C, H₂ | >90% | Industrial-scale | High capital investment |

Mechanistic Insights

The reduction of 3,4,5-trimethoxycinnamaldehyde proceeds via a two-step mechanism:

-

Nucleophilic Attack: The hydride ion (H⁻) from NaBH₄ or LiAlH₄ attacks the electrophilic carbonyl carbon of the aldehyde.

-

Protonation: The resulting alkoxide intermediate is protonated by the solvent or aqueous workup, yielding the primary alcohol.

In acid-catalyzed condensation, the mechanism involves:

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Trimethoxycinnamyl alcohol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivative.

Substitution: The methoxy groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3,4,5-trimethoxycinnamaldehyde or 3,4,5-trimethoxycinnamic acid.

Reduction: Formation of 3,4,5-trimethoxyphenylpropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 3,4,5-trimethoxycinnamyl alcohol exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and potentially serving as a natural preservative in food and pharmaceuticals .

Cytotoxic Effects

Studies have demonstrated its cytotoxic effects on cancer cell lines. The compound has been investigated for its potential in cancer therapy due to its ability to induce apoptosis in malignant cells .

Potential Therapeutic Uses

- Antimicrobial Agents : Its ability to combat microbial infections positions it as a candidate for developing new antibiotics.

- Cancer Treatment : Ongoing research explores its role in cancer treatment protocols, particularly for tumors resistant to conventional therapies .

Fine Chemical Synthesis

In the chemical industry, this compound serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its methoxy groups enhance reactivity and selectivity in chemical reactions .

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Natural Products evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .

- Cytotoxicity Assessment : Research conducted on various cancer cell lines revealed that this compound effectively reduced cell viability through apoptosis pathways. The findings suggest that it could be a promising lead compound for further development in oncology .

Wirkmechanismus

The mechanism of action of 3,4,5-Trimethoxycinnamyl alcohol involves its interaction with cellular targets, leading to antimicrobial and cytotoxic effects. The compound is believed to disrupt microbial cell membranes and inhibit essential cellular processes, resulting in cell death . Additionally, its cytotoxic activity may be attributed to its ability to induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features

Key Differences :

Comparison :

Key Insight :

- The third methoxy group in this compound enhances antimicrobial potency compared to 3,4-dimethoxy analogs .

Biologische Aktivität

3,4,5-Trimethoxycinnamyl alcohol (TMCA) is a phenylpropanoid compound characterized by the presence of three methoxy groups attached to the cinnamyl alcohol structure. This compound has garnered attention due to its notable biological activities , including antimicrobial and cytotoxic properties. This article will explore the biological activity of TMCA, including its mechanisms of action, research findings, and potential applications.

- Molecular Formula : C₁₂H₁₆O₄

- Molecular Weight : 224.25 g/mol

- Structure : TMCA features a unique structure that enhances its biological activity compared to similar compounds with fewer methoxy groups.

TMCA's biological activity can be attributed to its interaction with various cellular pathways:

- Antimicrobial Activity : TMCA exhibits significant antimicrobial effects against various pathogens. The presence of methoxy groups is believed to enhance its lipophilicity, allowing it to penetrate microbial membranes effectively.

- Cytotoxic Activity : Studies indicate that TMCA can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This suggests potential therapeutic applications in oncology.

Antimicrobial Activity

TMCA has been shown to possess significant antimicrobial properties. It has demonstrated effectiveness against a range of bacteria and fungi. For example:

- In vitro studies reported that TMCA exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Cytotoxicity Studies

TMCA's cytotoxic effects have been investigated in various cancer cell lines:

- A study reported IC₅₀ values for TMCA in human breast cancer cells (MCF-7) at approximately 15 µM, indicating potent cytotoxicity .

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Case Studies

- Gastric Lesion Protection : In a study examining the protective effects against HCl/EtOH-induced gastric lesions, TMCA significantly reduced lesion size compared to control groups, suggesting a protective role in gastrointestinal health .

- Trypanocidal Activity : Research on derivatives of TMCA indicated that certain structural modifications could enhance trypanocidal activity, making it a candidate for further investigation in treating Trypanosomiasis .

Applications in Medicine and Industry

TMCA's diverse biological activities suggest several applications:

- Pharmaceutical Development : Due to its antimicrobial and cytotoxic properties, TMCA could be developed into new drugs targeting infections or cancer.

- Food Preservation : Its antimicrobial properties may also find applications in food preservation as a natural additive.

Q & A

Q. What analytical challenges arise in quantifying this compound in complex matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.